molecular formula C15H13ClN2O2S B4435898 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide

1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide

Cat. No. B4435898
M. Wt: 320.8 g/mol
InChI Key: LIXXBXBCHIPFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide, also known as CMF-019, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide in laboratory experiments is that it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide. One area of research that holds promise is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand the mechanism of action of 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide and to identify potential targets for this compound in cancer cells. Finally, more studies are needed to determine the potential applications of 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide in other areas of scientific research, such as drug development and disease modeling.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide has anti-proliferative effects on cancer cells, making it a potential candidate for use in cancer treatments.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-14-5-1-13(2-6-14)11-21(19,20)18-15-7-3-12(4-8-15)9-10-17/h1-8,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXXBXBCHIPFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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